3-Acetyl-N-(quinolin-8-yl)benzamide

C–H activation directing group regioselectivity

3-Acetyl-N-(quinolin-8-yl)benzamide (molecular formula C₁₈H₁₄N₂O₂, molecular weight 290.3 g/mol) is a quinoline-benzamide hybrid incorporating the 8-aminoquinoline (8-AQ) moiety as a bidentate N,N′-directing group. The compound contains a benzamide linkage connecting the quinoline ring to a 3-acetyl-substituted phenyl ring.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
Cat. No. B14139625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-N-(quinolin-8-yl)benzamide
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C18H14N2O2/c1-12(21)14-6-2-7-15(11-14)18(22)20-16-9-3-5-13-8-4-10-19-17(13)16/h2-11H,1H3,(H,20,22)
InChIKeyUXJQHNNBXIQTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-N-(quinolin-8-yl)benzamide — Structural Identity and Core Properties for Research Procurement


3-Acetyl-N-(quinolin-8-yl)benzamide (molecular formula C₁₈H₁₄N₂O₂, molecular weight 290.3 g/mol) is a quinoline-benzamide hybrid incorporating the 8-aminoquinoline (8-AQ) moiety as a bidentate N,N′-directing group [1]. The compound contains a benzamide linkage connecting the quinoline ring to a 3-acetyl-substituted phenyl ring. The 8-AQ scaffold is well-established in synthetic organic chemistry for transition-metal-catalyzed C–H functionalization reactions and in coordination chemistry for forming stable metal chelates [2]. The meta-acetyl substitution introduces a hydrogen-bond-accepting carbonyl and a weakly electron-withdrawing group (σ_m = 0.38) that modulates the electronic character of the benzamide ring without introducing steric hindrance at the ortho positions, distinguishing it from ortho- or para-substituted positional isomers [3].

Why Unsubstituted or Positional-Isomer N-(Quinolin-8-yl)benzamides Cannot Replace 3-Acetyl-N-(quinolin-8-yl)benzamide


The N-(quinolin-8-yl)benzamide scaffold is not a single interchangeable entity; substituent identity and position on the benzamide ring exert profound influence on both synthetic utility and biological activity. The unsubstituted parent compound N-(quinolin-8-yl)benzamide serves as a generic model substrate for mechanistic studies [1], but its lack of a functionalizable handle limits its utility as a building block for library synthesis. Positional isomers (2-acetyl, 4-acetyl) place the ketone at ortho or para positions, altering: (i) steric accessibility of the amide NH for metal deprotonation during chelation; (ii) electronic polarization of the benzamide ring, which affects C–H activation regioselectivity at the ortho C–H bonds of the benzamide [2]; and (iii) hydrogen-bonding topology with biological targets, as demonstrated in the quinoline-benzamide HDAC inhibitor series where substituent position correlates with isoform selectivity [3]. The 3-acetyl substitution occupies the meta position, preserving ortho C–H availability for directed functionalization while providing a ketone handle for condensation, reduction, or heterocycle formation.

Quantitative Differentiation Evidence: 3-Acetyl-N-(quinolin-8-yl)benzamide vs. Class Analogs


Meta-Acetyl Substitution Preserves Ortho-C–H Accessibility for Directed Functionalization vs. Ortho-Substituted Analogs

The ortho-C–H bonds of the benzamide ring in 3-acetyl-N-(quinolin-8-yl)benzamide remain sterically unencumbered and available for transition-metal-catalyzed C–H functionalization. In the Cu(OAc)₂-promoted ortho-C(sp²)–H amidation system reported by Ghosh et al., N-(quinolin-8-yl)benzamides with substituents at the meta position undergo ortho-amidation with yields comparable to the unsubstituted parent, whereas ortho-substituted benzamides exhibit substantially reduced or no reactivity due to steric blockade at the reaction site [1]. This is mechanistically significant: the 8-AQ directing group coordinates the metal center and delivers it to the ortho-C–H bond; an ortho substituent directly competes for the same spatial volume [1].

C–H activation directing group regioselectivity

Meta-Acetyl Substituent Electronic Effect on Benzamide Ring vs. Unsubstituted Parent: Hammett σ_m = +0.38

The 3-acetyl group exerts a measurable electron-withdrawing effect on the benzamide ring, quantified by the Hammett meta substituent constant σ_m = +0.38 for the COCH₃ group [1]. This value is intermediate between weakly donating groups such as 3-methyl (σ_m = −0.07) and strongly withdrawing groups such as 3-nitro (σ_m = +0.71) or 3-trifluoromethyl (σ_m = +0.43). By contrast, the unsubstituted parent N-(quinolin-8-yl)benzamide (σ_m = 0.00) lacks electronic tuning capability. The electronic modulation affects: (i) the acidity of the amide N–H proton, which influences deprotonation energetics during metal chelation (the Cu complex of the parent benzamide requires deprotonation for coordination, as demonstrated by Chatturgoon et al.) [2]; and (ii) the redox properties of the benzamide ring during electrochemical C–H coupling, where substituent electronic effects govern the operative mechanism (ortho-C–C vs. C–N coupling) in cobalt-mediated systems [3].

physical organic chemistry Hammett parameters electronic effects

Quinoline-Benzamide HDAC Inhibitor Class: Substituent Position–Activity Relationship Supports Meta-Functionalization Strategy

In the systematic SAR study by Omidkhah et al. (2022), a series of quinoline-based benzamide derivatives (10a–t) were evaluated for pan-HDAC inhibitory activity and cytotoxicity against five human cancer cell lines (A549, HT-29, MCF-7, HCT116, A2780). Compounds bearing a methyl group at position 2 of the quinoline ring consistently showed greater cytotoxicity than those with aryl substituents. Within the 2-methyl quinoline subset, compounds with no substitution (10a) or small lipophilic groups (10b, 10c) on the benzamide ring demonstrated superior cytotoxicity in HT-29 and HCT116 cells compared to those with bulky substituents (10i, 10j), attributed to steric hindrance in the HDAC binding site [1]. Importantly, the most potent compounds (10a, 10b) exhibited HDAC inhibitory potency comparable to the reference drug Entinostat. While this study features a different connectivity (quinoline-4-carboxamide rather than N-(quinolin-8-yl)benzamide), the pharmacophoric principles — wherein substituent size and position critically modulate target engagement — are transferable. A meta-acetyl substituent on the benzamide ring of the 8-AQ series is predicted to maintain the steric profile favorable for target binding while providing an additional hydrogen-bond-accepting carbonyl [1].

HDAC inhibition anticancer structure-activity relationship

Metal Chelation Capability: N-(Quinolin-8-yl)benzamide Forms Stable Neutral Cu(II) Chelates — 3-Acetyl Modulates Ligand Electronics

The N-(quinolin-8-yl)benzamide scaffold acts as a monoanionic N,N′-bidentate ligand upon deprotonation of the amide N–H. Chatturgoon et al. (2016) reported the X-ray crystal structure of bis[N-(quinolin-8-yl)benzamidato-κ²N,N′]copper(II), [Cu(C₁₆H₁₁N₂O)₂], synthesized from the unsubstituted parent ligand and copper metal in a 2:1 ratio [1]. The Cu(II) center adopts a flattened tetrahedral coordination geometry (τ₄ parameter ~0.65) with the two ligands in a pseudo-trans configuration. DFT analysis at the PBE/6-311G(dp) level revealed that the solid-state C₁-symmetric structure is 79.33 kJ mol⁻¹ higher in energy than the lowest-energy gas-phase C₂-symmetric conformer, indicating conformational flexibility conferred by rotation about the benzamide–phenyl C–C bond [1]. The 3-acetyl substitution is expected to influence the ligand's electronic properties (via the +0.38 σ_m effect) without perturbing the N,N′-chelate bite angle, as the substitution is remote from the donor atoms. This is distinct from ortho-substituted benzamide ligands, where the substituent can sterically interfere with metal coordination [1][2].

coordination chemistry metallodrug X-ray crystallography

Microwave-Accelerated C–H Acetonation: meta-Substituted N-(Quinolin-8-yl)arylamides Deliver Yields of 46–53% Under Metal-Free Conditions

Zhou et al. (2023) developed a microwave-accelerated, metal-free cross-dehydrogenative coupling (CDC) of N-(quinolin-8-yl)amides with acetone, achieving selective C5-acetonation of the quinoline ring. The substrate scope study explicitly examined meta-substituted aryl amides: meta-methyl, meta-fluoro, and meta-trifluoromethyl substrates delivered products 3i–3k in 46–53% isolated yields [1]. While yields are modestly lower than those obtained with para-substituted analogs (3a–3h, generally 49–71%), the meta-substituted substrates proved fully competent in the transformation. By contrast, ortho-substituted substrates showed more variable reactivity (49–71% depending on electronic character), reflecting the interplay of steric and electronic effects at the C5 position of the quinoline ring during radical-mediated C–H abstraction [1]. The method is operationally simple, scalable to gram scale (78% yield demonstrated for 1 g of 1a), and avoids transition-metal contamination — a critical advantage for biological testing [1].

microwave synthesis C–H functionalization green chemistry

Ketone Functional Handle Enables Post-Functionalization Chemistry Unavailable to Alkyl- or Halo-Substituted Analogs

The 3-acetyl group provides a versatile ketone handle that is absent in common comparator compounds such as 3-methyl-N-(quinolin-8-yl)benzamide, 3-fluoro-N-(quinolin-8-yl)benzamide, or the unsubstituted parent. This ketone can participate in: (i) condensation with amines or hydrazines to form imines/hydrazones; (ii) reduction to the corresponding secondary alcohol; (iii) α-halogenation followed by nucleophilic displacement; (iv) Claisen or aldol condensation for carbon–carbon bond formation; and (v) heterocycle synthesis (e.g., pyrazole, isoxazole formation). These transformations are not accessible from methyl, fluoro, chloro, or unsubstituted benzamide analogs without de novo functional group installation . The ChEBI database classifies 3-acetylbenzamide (the benzamide substructure without the quinoline moiety) as both a bacterial secondary metabolite and an antifungal agent, confirming the biological relevance of the 3-acetylbenzamide pharmacophore [1].

synthetic diversification building block heterocycle synthesis

Optimal Research and Industrial Application Scenarios for 3-Acetyl-N-(quinolin-8-yl)benzamide


C–H Functionalization Methodology Development Using a Functionalizable Bidentate Directing Group

This compound is ideally suited as a model substrate for developing and optimizing new C–H activation methodologies, particularly those employing first-row transition metals (Cu, Co, Ni, Fe). The 8-aminoquinoline directing group provides robust bidentate coordination to the metal center, while the meta-acetyl substituent leaves both ortho-C–H bonds sterically accessible for functionalization. Researchers can benchmark new catalytic systems against the Pd-catalyzed dual C–H acylation/cyclization system (optimal yield 83% in xylene/NaOAc, reference [1]) or the microwave-accelerated metal-free CDC protocol (class yields 46–53% for meta-substituted substrates, reference [2]). The ketone handle allows post-reaction derivatization of the product without cleaving the directing group, enabling direct biological evaluation of the functionalized products.

Medicinal Chemistry: Quinoline-Benzamide HDAC Inhibitor Lead Optimization

For programs targeting histone deacetylase (HDAC) enzymes in oncology, 3-acetyl-N-(quinolin-8-yl)benzamide provides an advanced intermediate for SAR exploration. The Omidkhah et al. (2022) class SAR study demonstrated that compounds with small substituents on the benzamide ring retain HDAC inhibitory potency comparable to Entinostat (reference IC₅₀ range: 15.9–33.65 μM), while bulky substituents cause >10× potency loss due to steric clash in the enzyme binding pocket [3]. The 3-acetyl group, with its modest steric profile (comparable to a methyl ester) and hydrogen-bond-accepting carbonyl, is positioned to explore interactions within the HDAC cap recognition region without incurring steric penalties. The ketone can be further elaborated to hydrazones, oximes, or reduced alcohols for systematic SAR studies.

Coordination Chemistry and Metallodrug Discovery: Cu(II)/Ni(II)/Co(II) Chelate Scaffolds

The compound serves as a monoanionic N,N′-bidentate ligand precursor for generating neutral metal bis-chelates. The X-ray structure of the parent Cu(II) complex confirms a flattened tetrahedral geometry with ligands in pseudo-trans configuration, and DFT analysis reveals significant conformational flexibility (ΔE = 79.33 kJ mol⁻¹ between solid-state and gas-phase conformers) that may facilitate DNA intercalation in metallodrug applications [4]. The 3-acetyl substituent provides an additional oxygen-based hydrogen-bond acceptor that can influence crystal packing (as demonstrated by the C–H···O dimer stabilization in the parent complex) and may modulate solubility and pharmacokinetic properties of the resulting metal complexes. Researchers synthesizing metallodrug candidates can compare complexation efficiency and biological activity against complexes derived from the unsubstituted parent or halogen-substituted analogs.

Chemical Biology Probe Synthesis via Late-Stage C–H Diversification

The compound is a strategic choice for generating chemical biology probe libraries. The 8-AQ directing group enables site-selective C–H functionalization at multiple positions (ortho-C–H of benzamide, C5 of quinoline), while the acetyl ketone provides an orthogonal reactive handle for oxime/hydrazone ligation or bioconjugation. Zhou et al. (2023) demonstrated that meta-substituted N-(quinolin-8-yl)benzamides are competent substrates for microwave-accelerated C5-acetonation/cyanomethylation under metal-free conditions, permitting rapid generation of diversely functionalized analogs [2]. This dual-modality reactivity — directed C–H activation plus ketone condensation chemistry — enables the construction of focused compound libraries with systematic variation at two distinct molecular vectors from a single starting material.

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